2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a tetrahydrothieno[3,4-d][1,3]thiazole ring, and an acetamide group. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dimethoxyphenyl precursor, followed by the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring system. The final step involves the introduction of the acetamide group through a condensation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, exploring new reaction mechanisms, and studying its reactivity under various conditions.
Biology: Researchers investigate its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is evaluated for its therapeutic potential, particularly in drug discovery and development, targeting specific molecular pathways.
Industry: Its unique chemical properties make it suitable for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific context of its application and require further investigation.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide stands out due to its unique structural features and reactivity. Similar compounds include:
3,4-Dimethoxyphenyl derivatives: These compounds share the dimethoxyphenyl group but differ in their additional functional groups and overall structure.
Tetrahydrothieno[3,4-d][1,3]thiazole derivatives: These compounds contain the thiazole ring system but vary in their substituents and side chains.
Acetamide derivatives: These compounds feature the acetamide group but differ in their aromatic or heterocyclic components.
The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O5S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-4-7-20-13-10-27(22,23)11-16(13)26-18(20)19-17(21)9-12-5-6-14(24-2)15(8-12)25-3/h4-6,8,13,16H,1,7,9-11H2,2-3H3 |
InChI Key |
HFLKWFOKJKCMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC=C)OC |
Origin of Product |
United States |
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